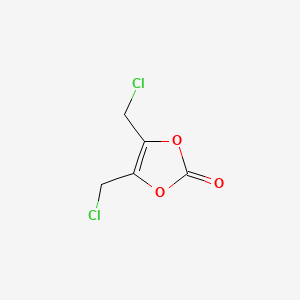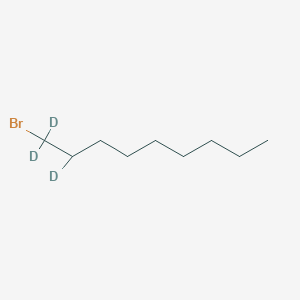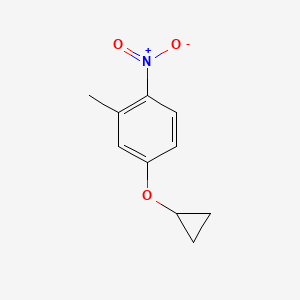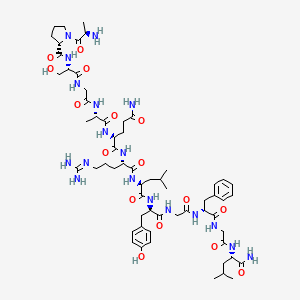
3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid” is likely to be a complex organic molecule. It contains a pyridinyl group, an indazole group, and a carboxylic acid group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(pyridin-4-yl)-1,2,4-triazines have been synthesized using atom-economical approaches . The synthesis of these compounds often involves various condensation reactions and cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. Pyridinyl and indazole groups can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, a compound with a similar pyridinyl group, 3-(Pyridin-4-yl)acrylic acid, has a molecular weight of 149.15 and a boiling point of 296°C .Safety And Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. For example, 3-(Pyridin-4-yl)acrylic acid is associated with certain hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
CAS RN |
1338247-60-1 |
|---|---|
Product Name |
3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid |
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26122 |
synonyms |
3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)


